molecular formula C17H16N2OS2 B2710950 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 775295-70-0

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2710950
CAS No.: 775295-70-0
M. Wt: 328.45
InChI Key: IEOHVLROXPEONB-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-derived acetamide featuring a 4,6-dimethyl-substituted benzothiazole core linked to a phenylthioacetamide moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-8-12(2)16-14(9-11)22-17(19-16)18-15(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOHVLROXPEONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 4,6-dimethylbenzo[d]thiazole with phenylthioacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenylthioacetamide moiety may interact with enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Compounds with halogen, methyl, or methoxy substituents on the benzothiazole ring demonstrate distinct physicochemical and biological properties:

Compound ID Substituents (Benzothiazole) Key Features Melting Point (°C) HPLC Purity (%) Reference
GB18 () 4,6-Difluoro Fluorinated substituents enhance electronegativity; IR: NH (3330 cm⁻¹), C=O (1680 cm⁻¹) >300 95.31
GB20 () 4,6-Difluoro, 3,4-dimethyl Increased lipophilicity; NMR: δ 7.3–7.5 (aromatic H) 271–273 97.49
4p () 4,6-Dibromo Bromine enhances molecular weight/polarizability; Yield: 73.12% 260.1 93.06
Compound 8 () 5,6-Dimethyl Methyl groups at 5,6 positions alter steric hindrance; IR: C=O (1689 cm⁻¹) 147.1 N/A
Target Compound 4,6-Dimethyl Phenylthio group may improve membrane permeability vs. oxadiazole analogs N/A N/A

Key Observations :

  • Fluorinated analogs (e.g., GB18) exhibit higher melting points (>300°C) due to strong intermolecular interactions (e.g., C-F dipole-dipole) .
  • Methyl-substituted derivatives (e.g., Compound 8) show lower melting points, suggesting reduced crystal lattice stability compared to halogenated analogs .

Variations in the Acetamide Moiety

The phenylthio group in the target compound contrasts with other functional groups in similar structures:

Compound ID Acetamide Moiety Key Features Reference
GB5 () Thiazolidinedione 2,4-dioxothiazolidin-3-yl group; UV λmax: 328 nm
9c () Oxadiazole-thio Nitro-substituted oxadiazole enhances antimicrobial activity
Target Compound Phenylthio Thioether linkage may confer redox stability vs. ester/carbamate analogs

Key Observations :

  • Thiazolidinedione-containing compounds (e.g., GB5) exhibit strong UV absorption (~328 nm) due to conjugated systems .
  • Oxadiazole-thio derivatives (e.g., 9c) demonstrate notable antimicrobial activity, suggesting the phenylthio group in the target compound may similarly influence bioactivity .

Physicochemical and Spectroscopic Comparisons

NMR and IR Spectral Features

  • NMR Shifts : Methyl groups on benzothiazole (e.g., δ 2.3 ppm in Compound 8 ) cause upfield shifts compared to halogenated analogs (δ 7.3–7.5 ppm in GB20 ).
  • IR Stretching : C=O vibrations in acetamide derivatives range from 1680–1690 cm⁻¹, consistent across analogs .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : N-Substituted acetamides (e.g., ) form intermolecular N–H···N hydrogen bonds, creating R₂²(8) motifs that stabilize crystal lattices .
  • Dihedral Angles : In dichlorophenyl-thiazol analogs (), the benzothiazole and phenyl rings are twisted by ~80°, likely influencing solubility and bioavailability .

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure combines a thiazole ring with a phenylthioacetamide moiety, which may contribute to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H16N2OS2
Molecular Weight 344.44 g/mol
CAS Number Not available

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the cyclization of 2-aminothiophenol and α-haloketones under acidic or basic conditions.
  • Dimethyl Group Introduction : Dimethyl groups are introduced via alkylation reactions using methylating agents.
  • Phenylthio Group Attachment : The phenylthio group is attached through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar thiazole derivatives effectively directed tumor cells toward apoptotic pathways, which is critical for anticancer action .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activity. The compound has been evaluated against several bacterial strains and has shown promising results in inhibiting growth, suggesting potential applications in treating bacterial infections.

Acetylcholinesterase Inhibition

Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. Compounds with similar structures have demonstrated effective AChE inhibitory activity, which could lead to therapeutic applications in neurodegenerative disorders .

Case Studies

  • Study on Anticancer Effects : A study evaluated various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated significant cytotoxic effects and apoptosis induction through caspase activation assays .
  • Inhibition of Acetylcholinesterase : Research involving molecular docking studies revealed that thiazole derivatives could effectively bind to the active site of AChE, indicating their potential as therapeutic agents for cognitive disorders .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it contributes to reduced tumor growth.
  • Neuroprotective Effects : Through AChE inhibition, it may help maintain acetylcholine levels in the brain, supporting cognitive function.

Q & A

Q. Methodological Resolution :

  • Conduct comparative molecular docking to assess binding interactions (e.g., with fungal CYP51 or bacterial topoisomerases).
  • Use QSAR models to correlate substituent properties (Hammett σ, π-values) with bioactivity .

How does this compound interact with biological targets at the molecular level?

Advanced Research Question
Mechanistic insights include:

  • Enzyme Inhibition : Thiazole-acetamides inhibit histone deacetylases (HDACs) via coordination of the thiazole nitrogen and carbonyl oxygen to Zn²⁺ in the active site .
  • Antifungal Activity : Derivatives disrupt fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51), as shown in docking studies .

Q. Experimental Validation :

  • Enzymatic assays (e.g., HDAC inhibition IC50 determination).
  • Fluorescence quenching or surface plasmon resonance (SPR) to measure target binding affinity.

What are the structure-activity relationship (SAR) trends for modifying the benzothiazole and phenylthio moieties?

Advanced Research Question
Key SAR observations:

  • Benzothiazole Core :
    • 4,6-Dimethyl groups enhance metabolic stability by blocking oxidative demethylation .
    • Electron-withdrawing groups (e.g., NO2) at position 6 reduce antifungal activity but improve antibacterial potency .
  • Phenylthio Group :
    • Para-substitutions (e.g., F, Cl) increase logP, enhancing membrane permeability .
    • Ortho-substitutions introduce steric hindrance, reducing target affinity.

Q. Methodological Approach :

  • Parallel synthesis of analogs with systematic substituent variations.
  • Principal component analysis (PCA) to cluster bioactivity profiles.

How can researchers address low yields in the final coupling step of benzothiazole-acetamide synthesis?

Basic Research Question
Low yields (e.g., 21–33% in similar compounds ) arise from:

  • Side Reactions : Competing hydrolysis of the acyl chloride intermediate.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase byproducts.

Q. Optimization Strategies :

  • Use Schlenk techniques to exclude moisture.
  • Employ coupling agents (e.g., HATU, EDCI) to activate the carboxylate .
  • Microwave-assisted synthesis reduces reaction time and improves yield .

What analytical techniques differentiate polymorphic forms of this compound?

Advanced Research Question
Polymorphism impacts solubility and bioavailability. Techniques include:

  • DSC/TGA : Thermal profiles reveal melting points and decomposition patterns.
  • PXRD : Distinct diffraction patterns for crystalline vs. amorphous forms.
  • Solid-State NMR : Detects hydrogen-bonding networks and conformational differences.

Case Study : Polymorphs of N-(thiazol-2-yl)acetamide showed variable bioactivity due to differing dissolution rates .

How do researchers validate the purity of this compound for in vivo studies?

Basic Research Question
Purity criteria:

  • HPLC : ≥95% purity with symmetrical peaks (retention time 3.34–5.21 min for analogs) .
  • Elemental Analysis : C/H/N within ±0.3% of theoretical values .
  • Residual Solvents : GC-MS to detect traces of DMF, THF, or acetic acid.

Q. Advanced Validation :

  • Chiral HPLC for enantiopurity if asymmetric centers exist.
  • ICP-MS to rule out heavy metal contamination from catalysts.

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